molecular formula C15H14BrNO2 B14236697 N-Benzyl-5-bromo-N-(prop-2-en-1-yl)furan-2-carboxamide CAS No. 583052-92-0

N-Benzyl-5-bromo-N-(prop-2-en-1-yl)furan-2-carboxamide

Katalognummer: B14236697
CAS-Nummer: 583052-92-0
Molekulargewicht: 320.18 g/mol
InChI-Schlüssel: OEQXTXMBXKOLQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-5-bromo-N-(prop-2-en-1-yl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. This compound features a furan ring substituted at the 2-position with a carboxamide group, which is further substituted with a benzyl group and a 5-bromo substituent. The presence of the prop-2-en-1-yl group adds to its structural complexity and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-bromo-N-(prop-2-en-1-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Bromination: The furan ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Carboxamide Formation: The carboxamide group is introduced by reacting the brominated furan with an appropriate amine, such as benzylamine, under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for amide reduction.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-5-bromo-N-(prop-2-en-1-yl)furan-2-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-Benzyl-5-bromo-N-(prop-2-en-1-yl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the allyl group can influence its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzyl-5-bromo-2-furancarboxamide: Lacks the allyl group, which may affect its reactivity and biological activity.

    N-Benzyl-5-chloro-N-(prop-2-en-1-yl)furan-2-carboxamide: Substitution of bromine with chlorine can lead to differences in reactivity and interaction with biological targets.

    N-Benzyl-5-bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide: Replacement of the furan ring with a thiophene ring can alter electronic properties and reactivity.

Uniqueness

N-Benzyl-5-bromo-N-(prop-2-en-1-yl)furan-2-carboxamide is unique due to the combination of its substituents, which confer specific reactivity and potential biological activity. The presence of the bromine atom, allyl group, and benzyl group on the furan ring creates a versatile scaffold for further functionalization and application in various fields.

Eigenschaften

CAS-Nummer

583052-92-0

Molekularformel

C15H14BrNO2

Molekulargewicht

320.18 g/mol

IUPAC-Name

N-benzyl-5-bromo-N-prop-2-enylfuran-2-carboxamide

InChI

InChI=1S/C15H14BrNO2/c1-2-10-17(11-12-6-4-3-5-7-12)15(18)13-8-9-14(16)19-13/h2-9H,1,10-11H2

InChI-Schlüssel

OEQXTXMBXKOLQG-UHFFFAOYSA-N

Kanonische SMILES

C=CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(O2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.